Methyl 4-cyano-3-methoxybenzoate

概要

説明

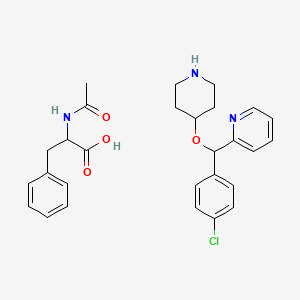

“Methyl 4-cyano-3-methoxybenzoate” is a chemical compound with the CAS Number: 210037-76-6 . It has a molecular weight of 191.19 and its IUPAC name is this compound . The compound is typically stored at room temperature and is available in solid form .

Molecular Structure Analysis

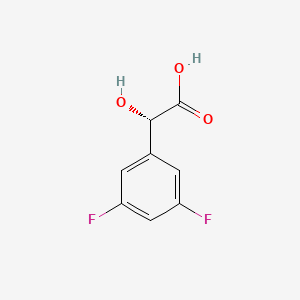

The Inchi Code of “this compound” is1S/C10H9NO3/c1-13-9-5-7 (10 (12)14-2)3-4-8 (9)6-11/h3-5H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.

科学的研究の応用

Thermochemical Properties

A comprehensive thermochemical analysis of methyl 4-methoxybenzoates, closely related to Methyl 4-cyano-3-methoxybenzoate, was conducted to determine their structural and thermochemical properties. This study combined experimental methods, such as combustion calorimetry and thermogravimetry, with computational approaches to derive the compounds' enthalpies of formation in the gas phase. The research provides valuable insights into the thermochemical behaviors of these compounds, which are essential for their potential applications in various scientific fields, including material science and chemical engineering (Flores et al., 2019).

Synthetic Applications

This compound's synthetic utility was highlighted in a study focused on synthesizing Methyl 4-bromo-2-methoxybenzoate, a compound with potential applications in pharmaceutical and organic chemistry. The synthesis process involves bromination, hydrolysis, cyanidation, methoxylation, and esterification, demonstrating the compound's versatility as a precursor in organic synthesis with a high yield and purity (Chen Bing-he, 2008).

Enzymatic Catalysis

In another domain, the enzymatic catalysis of para-substituted benzoic acid derivatives, including those similar to this compound, was explored. The study revealed that CYP199A4, a cytochrome P450 enzyme, can efficiently demethylate 4-methoxybenzoic acid, suggesting potential biocatalytic applications for the selective oxidative demethylation or demethenylation of similar compounds (Coleman et al., 2015).

Antimicrobial and Antifungal Activities

A new isoprenyl phenyl ether compound, showing structural resemblance to this compound, was identified from a mangrove fungus. This compound exhibited significant antibacterial and antifungal activities, along with inhibitory effects on the HepG2 cell line. Such findings underscore the potential of this compound and its derivatives in developing new antimicrobial and anticancer agents (Shao et al., 2007).

Safety and Hazards

特性

IUPAC Name |

methyl 4-cyano-3-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-13-9-5-7(10(12)14-2)3-4-8(9)6-11/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXTJBDMQYMHNRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)OC)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]heptan-1-one](/img/structure/B3115477.png)

![1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B3115489.png)

![5,5'-Di(1H-1,2,4-triazol-1-yl)-[1,1'-biphenyl]-3,3'-dicarboxylic acid](/img/structure/B3115495.png)

![2-Azaspiro[4.5]decan-4-amine](/img/structure/B3115497.png)

![3-Ethylidene-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B3115502.png)

![tert-Butyl ((S)-1-(((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)amino)-1-oxopropan-2-yl)carbamate](/img/structure/B3115540.png)